Ethyl 3-fluoro-2-methylbenzoylformate

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of alpha-ketoester chemistry and organofluorine compound synthesis. The foundational work on benzoylformate derivatives traces back to the early 20th century when chemists first began exploring alpha-ketoester compounds as versatile synthetic intermediates. Methyl benzoylformate, the parent compound of this chemical family, was initially synthesized through esterification reactions between benzoylformic acid and methanol, establishing the fundamental synthetic pathways that would later be adapted for more complex derivatives.

The systematic exploration of fluorinated benzoylformate compounds gained momentum in the late 20th century as pharmaceutical chemists recognized the unique properties imparted by fluorine substitution. The introduction of fluorine atoms into organic molecules became a crucial strategy for modifying biological activity, metabolic stability, and physicochemical properties of drug candidates. The specific combination of 3-fluoro and 2-methyl substitution patterns on the benzene ring represents a targeted approach to fine-tune molecular properties while maintaining the reactivity of the alpha-ketoester functionality.

The patent literature reveals that novel methyl benzoylformate initiators and their derivatives have been developed for specialized applications in polymer chemistry and materials science. Chinese patent CN104610541A, filed in 2015, describes innovative preparation methods for methyl benzoylformate compounds, indicating the continued industrial interest in this chemical class. The evolution from simple benzoylformate esters to complex fluorinated derivatives like this compound reflects the sophisticated understanding of structure-activity relationships that has developed over decades of research.

Significance in Organic Chemistry

This compound occupies a crucial position in contemporary organic chemistry due to its multifaceted reactivity and synthetic utility. The compound serves as an exemplary model of how strategic substitution patterns can enhance the versatility of alpha-ketoester compounds. The presence of the 3-fluoro substituent significantly alters the electronic distribution within the aromatic ring, creating electron-withdrawing effects that influence both the reactivity of the carbonyl groups and the overall molecular stability.

The strategic positioning of the methyl group at the 2-position provides steric influence that complements the electronic effects of the fluorine atom. This combination creates a unique reactivity profile that distinguishes this compound from both unsubstituted benzoylformate compounds and other fluorinated derivatives. Research has demonstrated that such substitution patterns can dramatically influence selectivity in organic transformations, particularly in asymmetric synthesis applications where precise control of stereochemistry is paramount.

| Property | This compound | Ethyl benzoylformate | Methyl benzoylformate |

|---|---|---|---|

| Molecular Formula | C11H11FO3 | C10H10O3 | C9H8O3 |

| Molecular Weight | 210.2 g/mol | 178.18 g/mol | 164.16 g/mol |

| Fluorine Content | 9.05% | 0% | 0% |

| CAS Registry | 951888-55-4 | 1603-79-8 | - |

The compound's significance extends to its role as a substrate in advanced catalytic transformations. Studies have shown that proline-catalyzed asymmetric aldol reactions with ethyl benzoylformate derivatives can achieve exceptional selectivity, with diastereomer ratios exceeding 20:1 and optical purities reaching 96% enantiomeric excess. The incorporation of fluorine and methyl substituents in this compound is expected to further enhance such selectivities through additional electronic and steric control elements.

Classification as an Alpha-Ketoester

Alpha-ketoesters represent a fundamental class of organic compounds characterized by the presence of both ketone and ester functionalities separated by a single carbon atom. This compound exemplifies this structural motif, with its systematic name ethyl 2-(3-fluoro-2-methylphenyl)-2-oxoacetate clearly indicating the alpha-ketoester arrangement. The compound belongs specifically to the aromatic alpha-ketoester subclass, where the ketone carbonyl is directly attached to an aromatic ring system.

The classification of this compound within the broader alpha-ketoester family is significant for understanding its reactivity patterns and synthetic applications. Alpha-ketoesters are known for their dual electrophilic character, possessing both the ketone carbonyl and the ester group as sites for nucleophilic attack. This dual reactivity enables alpha-ketoesters to participate in a diverse range of chemical transformations, including 1,2-addition reactions at the ketone, 1,4-addition reactions involving the extended conjugated system, and cycloaddition reactions that utilize multiple reactive sites.

The presence of the adjacent ester group significantly enhances the electrophilicity of the ketonic carbonyl group through electron-withdrawing inductive effects. This electronic activation is further amplified in this compound by the electron-withdrawing fluorine substituent, creating a highly electrophilic ketone that readily participates in nucleophilic addition reactions. The resulting enhanced reactivity profile distinguishes fluorinated alpha-ketoesters from their non-fluorinated counterparts and explains their utility in challenging synthetic transformations.

| Reaction Type | Reactive Site | Product Class | Stereochemical Control |

|---|---|---|---|

| 1,2-Addition | Ketone C=O | Tertiary alcohols | High with chiral catalysts |

| 1,4-Addition | C=C bond | Substituted ketoesters | Moderate to high |

| Cycloaddition | Multiple sites | Cyclic compounds | Variable |

| Reduction | Ketone C=O | Secondary alcohols | Dependent on conditions |

Review of Current Research Landscape

The contemporary research landscape surrounding this compound and related compounds reflects the growing sophistication of organofluorine chemistry and asymmetric synthesis. Recent developments in beta,gamma-unsaturated alpha-ketoesters have demonstrated the versatility of these compounds as organic synthons in diverse catalytic asymmetric transformations. The unique 1,2-dicarbonyl motif enables bidentate coordination to chiral catalysts, establishing rigid systems for precise stereochemical control.

Current research emphasizes the development of novel catalytic systems that can exploit the enhanced reactivity of fluorinated alpha-ketoesters. The combination of organocatalysis with ingenious chiral ligands and Lewis acid systems has opened new avenues for asymmetric synthesis using these compounds. Studies have shown that the presence of fluorine substituents can dramatically influence the efficiency and selectivity of these transformations, with fluoro substitution effects being particularly pronounced in binary Lewis acid catalysis systems.

The pharmaceutical industry has shown increasing interest in fluorinated alpha-ketoesters as building blocks for drug development. The ability of fluorine substitution to modulate biological activity, improve metabolic stability, and enhance binding affinity to biological targets makes compounds like this compound valuable intermediates in medicinal chemistry. Recent patent activity indicates continued industrial investment in developing efficient synthetic routes to these specialized compounds.

Advanced analytical techniques have enabled detailed structure-activity relationship studies of fluorinated alpha-ketoesters. Crystallographic studies, nuclear magnetic resonance spectroscopy, and computational modeling have provided insights into the conformational preferences and electronic properties of these compounds. Such studies reveal that the specific substitution pattern in this compound creates unique spatial and electronic environments that can be exploited for selective chemical transformations.

| Research Focus | Key Findings | Applications | Future Directions |

|---|---|---|---|

| Asymmetric Catalysis | >96% ee achievable | Pharmaceutical synthesis | New catalyst design |

| Electronic Effects | Fluorine enhances electrophilicity | Materials science | Computational modeling |

| Synthetic Methods | Multiple reaction pathways | Industrial processes | Green chemistry |

| Structure-Activity | Substitution pattern critical | Drug development | Rational design |

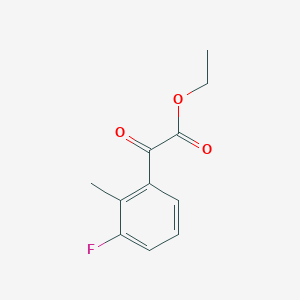

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-(3-fluoro-2-methylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-3-15-11(14)10(13)8-5-4-6-9(12)7(8)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDYQORCXOFUMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C(=CC=C1)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Benzoyl Chloride Intermediate

- Starting Material: 3-fluoro-2-methylbenzoic acid.

- Reagents: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

- Conditions: Typically reflux under anhydrous conditions to convert the acid to the acid chloride.

- Notes: The reaction must be carefully controlled to avoid over-chlorination or decomposition.

Formation of this compound

- Reaction: The benzoyl chloride intermediate is reacted with ethyl formate.

- Catalyst/Base: Triethylamine or other suitable organic bases to neutralize HCl formed.

- Solvent: Anhydrous solvents such as dichloromethane or toluene.

- Temperature: Controlled low to moderate temperatures to optimize yield and minimize side reactions.

- Workup: The reaction mixture is washed with aqueous solutions (e.g., sodium bicarbonate) to remove acidic impurities, dried over anhydrous sodium sulfate, and purified by distillation or chromatography.

Alternative and Related Preparation Methods

Chlorination of 2,2-Dimethoxy-1-phenyl Ethyl Ketone Derivatives

- A related method for methyl benzoylformate involves chlorination of 2,2-dimethoxy-1-phenyl ethyl ketone in chlorobenzene solvent at 100–120 °C with controlled chlorine gas feed over several hours.

- The reaction proceeds with or without free radical inhibitors.

- After reaction completion, the mixture is washed, dried, and purified by low-pressure distillation to yield methyl benzoylformate with purity >99% and yields around 60–90%.

- This method is noted for its simplicity, environmental friendliness, and cost-effectiveness.

- Although this method is described for methyl benzoylformate, analogous procedures could be adapted for ethyl esters with appropriate modifications.

Fluorination and Alkylation Techniques

- Fluorinated benzoylformates can also be synthesized via fluorination of suitable precursors or alkylation of fluorinated alkoxides.

- For example, methyl benzoylformate derivatives have been prepared by reaction with diethylamino sulfur trifluoride (DAST) at low temperatures, yielding high purity fluorinated products in good yields (~90%).

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|

| 1 | Conversion of 3-fluoro-2-methylbenzoic acid to benzoyl chloride | Thionyl chloride or PCl5 | Reflux, anhydrous | High yield typical | Standard acyl chloride formation |

| 2 | Reaction of benzoyl chloride with ethyl formate | Ethyl formate, triethylamine | Controlled temp, inert solvent | Moderate to high yield | Forms ethyl benzoylformate ester |

| 3 | Chlorination of 2,2-dimethoxy-1-phenyl ethyl ketone (analogous method) | Chlorine gas, chlorobenzene solvent | 100–120 °C, 6–16 h | 60–90% yield, >99% purity | One-step, environmentally friendly |

| 4 | Fluorination using DAST (for methyl esters) | DAST, methyl benzoylformate | 0–40 °C, 4–5 h | ~90% yield, >96% purity | Applicable for fluorinated derivatives |

Research Findings and Practical Considerations

- The chlorination method of dimethoxy ketones is advantageous due to its one-step nature, mild reagents, and high purity products, making it industrially attractive.

- The classical acyl chloride route remains the most straightforward and widely used for preparing substituted benzoylformates, including fluorinated variants.

- Fluorination reagents like DAST provide efficient late-stage introduction of fluorine atoms but require careful temperature control and handling due to reagent sensitivity.

- Purification typically involves aqueous washes to remove acidic byproducts, drying agents like sodium sulfate, and vacuum distillation to achieve high purity.

- Safety precautions include handling corrosive reagents (thionyl chloride, chlorine gas) and toxic fluorinating agents under well-ventilated conditions with appropriate protective equipment.

Chemical Reactions Analysis

Ethyl 3-fluoro-2-methylbenzoylformate undergoes various chemical reactions, including:

Substitution: The fluorine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., ethanol, dichloromethane), and controlled temperatures . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .

Scientific Research Applications

Chemical Synthesis

Ethyl 3-fluoro-2-methylbenzoylformate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. This compound is particularly valuable in:

- Pharmaceutical Development : It serves as a precursor in the synthesis of novel therapeutic agents, enhancing the efficacy and specificity of drug candidates.

- Agrochemicals : The compound is employed in the development of pesticides and herbicides, where fluorinated compounds often exhibit improved biological activity and stability.

Research into the biological applications of this compound has revealed several promising areas:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits activity against both gram-positive and gram-negative bacteria. The presence of the fluorine atom may enhance its ability to penetrate bacterial membranes, leading to increased effectiveness against pathogens .

- Anticancer Activity : this compound has been investigated for its potential to inhibit cancer cell proliferation. Mechanistic studies indicate that it may modulate key signaling pathways or interfere with DNA synthesis in cancer cells, making it a candidate for further pharmacological evaluation .

Industrial Applications

In addition to its research applications, this compound is used in various industrial processes:

- Specialty Chemicals Production : It is utilized in manufacturing chemicals with unique properties tailored for specific applications.

- Material Science : The compound can be incorporated into polymers and other materials to enhance their performance characteristics.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-2-methylbenzoylformate involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activity . The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with target proteins or other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Ethyl 3-fluoro-4-methylbenzoylformate

Ethyl 3-fluoro-4-methylbenzoylformate (CAS 732251-65-9) shares the same molecular formula ( C${11}$H${11}$FO$_{3}$ ) and weight (210.20 g/mol ) as the target compound but differs in the methyl group’s position (4- vs. 2-methyl) . This positional isomerism impacts steric and electronic properties:

- Electronic Effects : The proximity of the electron-withdrawing fluorine (3-position) and electron-donating methyl group (2-position) in the target compound may create unique electronic environments for electrophilic substitution or cyclization reactions.

Simplified Esters: Ethyl 3-Fluoro-2-Methylbenzoate

Ethyl 3-fluoro-2-methylbenzoate (CAS 114312-57-1) lacks the ketone group present in benzoylformate derivatives. Its molecular formula ( C${10}$H${11}$FO$_{2}$ ) and lower molecular weight (182.19 g/mol ) reflect this structural simplification . Key differences include:

- Applications: While benzoylformates like the target compound may serve as intermediates in heterocycle synthesis (e.g., imidazoles or quinolines, as in ), benzoate esters are more commonly used as flavoring agents or solvents.

Fluorinated Analogues: Ethyl 2,2-difluoro-2-(o-tolyl)acetate

Ethyl 2,2-difluoro-2-(o-tolyl)acetate () features two fluorine atoms on the acetate moiety instead of a single fluorine on the aromatic ring. This compound’s difluoro substitution likely enhances its electron-withdrawing effects, increasing resistance to hydrolysis compared to mono-fluorinated esters like the target compound.

Sulfonylurea Herbicide Esters

Methyl esters of sulfonylurea herbicides (e.g., metsulfuron methyl, ) differ significantly in structure and function. These compounds incorporate sulfonylurea groups, enabling herbicidal activity via acetolactate synthase inhibition. In contrast, Ethyl 3-fluoro-2-methylbenzoylformate lacks such functional complexity, suggesting its primary role as a synthetic intermediate rather than a bioactive agent.

Data Tables

Biological Activity

Ethyl 3-fluoro-2-methylbenzoylformate is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHFO

- Molecular Weight : 224.20 g/mol

- CAS Number : 66644-67-5

The presence of the fluorine atom and the ethyl ester group contributes to the unique reactivity and biological properties of this compound.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound may disrupt bacterial cell membranes, leading to cell death. Studies indicate that it can inhibit the growth of specific bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Activity : Preliminary research indicates that this compound may interfere with cellular signaling pathways involved in cancer cell proliferation. It has shown promise in inhibiting tumor growth in vitro and in vivo models.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

| Activity Type | Tested Strains/Cells | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | Inhibition of growth |

| Antimicrobial | S. aureus | 10 | Disruption of membrane integrity |

| Anticancer | MCF-7 (breast cancer) | 20 | Inhibition of proliferation |

| Anticancer | A549 (lung cancer) | 25 | Induction of apoptosis |

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria like Staphylococcus aureus, highlighting its potential for developing new antibiotics.

- Cancer Research : In a study focused on breast cancer cells (MCF-7), this compound demonstrated a dose-dependent inhibition of cell growth. The mechanism was linked to the induction of apoptosis, suggesting its potential as a therapeutic agent in oncology .

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound:

- Synthesis Optimization : Researchers have developed methods to synthesize this compound with improved yields and purity, which is critical for further biological testing .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the benzoyl and formate groups can enhance biological activity, providing insights for future drug design .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-fluoro-2-methylbenzoylformate, and how can reaction conditions be optimized for higher yields?

- Methodology : A common approach involves Friedel-Crafts acylation or esterification of 3-fluoro-2-methylbenzoic acid derivatives. For example, ethyl esters are often synthesized via acid-catalyzed esterification under reflux with ethanol and a catalytic acid (e.g., H₂SO₄). To optimize yields, control reaction temperature (e.g., 0–5°C for sensitive intermediates) and use anhydrous solvents to minimize hydrolysis . Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is recommended. Yield improvements (e.g., 85% in analogous syntheses) are achieved by slow reagent addition and inert atmosphere use to prevent side reactions .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodology :

- NMR : Use and NMR to confirm substituent positions. For instance, the fluorine atom at the 3-position causes distinct splitting patterns in aromatic protons. NMR identifies carbonyl (C=O) and ester (C-O) groups.

- IR : Confirm ester C=O stretching (~1740 cm) and aromatic C-F vibrations (~1200 cm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight ([M+H] expected for CHFO). Contradictions in data (e.g., unexpected peaks) may arise from impurities; repeat analysis after rigorous purification (e.g., recrystallization) .

Advanced Research Questions

Q. How does the ortho-methyl group influence the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodology : The methyl group at the 2-position introduces steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Kinetic studies using varying nucleophiles (e.g., amines, alcohols) under controlled conditions (e.g., THF, 25°C) reveal rate reductions compared to unsubstituted analogs. Computational modeling (DFT) can quantify steric effects by analyzing transition-state geometries .

Q. What strategies mitigate regioselectivity challenges in modifying the benzoylformate scaffold for bioactivity studies?

- Methodology :

- Directed ortho-Metalation : Use a directing group (e.g., -OMe) to introduce substituents at specific positions before esterification.

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids enables selective functionalization. For example, palladium catalysts (Pd(PPh)) and optimized ligand systems (e.g., SPhos) enhance coupling efficiency at the 4-position .

- Protecting Groups : Temporarily block reactive sites (e.g., ester groups) with tert-butyldimethylsilyl (TBS) to direct modifications .

Q. How can computational chemistry predict the biological activity of this compound derivatives?

- Methodology :

- Docking Studies : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., enzymes in microbial pathways). Validate predictions with in vitro assays (e.g., MIC for antimicrobial activity).

- QSAR Models : Corrogate substituent electronic parameters (Hammett σ) or steric bulk (Taft E) with bioactivity data to design optimized analogs .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported synthetic yields of this compound?

- Methodology :

- Variable Control : Replicate reactions under identical conditions (solvent purity, catalyst batch, temperature). For example, trace moisture may hydrolyze intermediates, reducing yields .

- Side-Reaction Analysis : Use LC-MS to identify byproducts (e.g., decarboxylation products) and adjust reaction parameters (e.g., shorter reaction times).

- Statistical Validation : Perform triplicate experiments with error margins to assess reproducibility .

Application-Oriented Questions

Q. What in vitro models are suitable for evaluating this compound’s potential as an enzyme inhibitor?

- Methodology :

- Enzyme Assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases) to measure inhibition kinetics (IC).

- Cell-Based Models : Test cytotoxicity in HEK-293 or HepG2 cells via MTT assays. Compare IC values between cancerous and non-cancerous lines to assess selectivity .

Structural and Mechanistic Insights

Q. How does the fluorine substituent affect the electronic structure of this compound?

- Methodology :

- X-Ray Crystallography : Resolve bond lengths (C-F: ~1.34 Å) and angles to confirm inductive effects. Compare with non-fluorinated analogs to quantify electron-withdrawing impacts .

- Electron Density Maps : DFT calculations (e.g., B3LYP/6-311+G(d,p)) visualize charge distribution at the carbonyl group, explaining enhanced electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.